Cas no 938066-15-0 (2-bromo-5-sulfamoyl-3-thiophenecarboxylic Acid)

2-Bromo-5-sulfamoyl-3-thiophenecarboxylic acid is a heterocyclic compound featuring a thiophene core functionalized with bromo, sulfamoyl, and carboxylic acid groups. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceutical and agrochemical research. The bromo substituent enhances reactivity for cross-coupling reactions, while the sulfamoyl group offers potential for further derivatization. The carboxylic acid moiety provides a handle for conjugation or salt formation, improving solubility and compatibility in various reaction conditions. Its well-defined reactivity profile makes it valuable for constructing complex molecules, particularly in medicinal chemistry where thiophene derivatives are of interest for their bioactivity. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-bromo-5-sulfamoyl-3-thiophenecarboxylic Acid structure
938066-15-0 structure
Product name:2-bromo-5-sulfamoyl-3-thiophenecarboxylic Acid
CAS No:938066-15-0
MF:C5H4BrNO4S2
MW:286.123558044434
CID:1983309
PubChem ID:46835623

2-bromo-5-sulfamoyl-3-thiophenecarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-sulfamoyl-3-thiophenecarboxylic acid
    • C5H4BrNO4S2
    • DTXSID701219297
    • 3-Thiophenecarboxylic acid, 5-(aminosulfonyl)-2-bromo-
    • 938066-15-0
    • 2-bromo-5-sulfamoylthiophene-3-carboxylic acid
    • starbld0012209
    • AKOS015855148
    • 5-(Aminosulfonyl)-2-bromo-3-thiophenecarboxylic acid
    • SCHEMBL4648490
    • 2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid
    • DB-324678
    • 2-bromo-5-sulfamoyl-3-thiophenecarboxylic Acid
    • MDL: MFCD01859819
    • Inchi: InChI=1S/C5H4BrNO4S2/c6-4-2(5(8)9)1-3(12-4)13(7,10)11/h1H,(H,8,9)(H2,7,10,11)
    • InChI Key: LSWSLKPCPFDKHR-UHFFFAOYSA-N
    • SMILES: C1=C(SC(=C1C(=O)O)Br)S(=O)(=O)N

Computed Properties

  • Exact Mass: 284.87651Da
  • Monoisotopic Mass: 284.87651Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 134Ų
  • XLogP3: 1.1

2-bromo-5-sulfamoyl-3-thiophenecarboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01FGA2-1g
2-bromo-5-sulfamoyl-thiophene-3-carboxylic acid
938066-15-0 95%
1g
$352.00 2024-04-19
A2B Chem LLC
AX99754-1g
2-bromo-5-sulfamoyl-thiophene-3-carboxylic acid
938066-15-0 95%
1g
$371.00 2024-07-18
A2B Chem LLC
AX99754-500mg
2-bromo-5-sulfamoyl-thiophene-3-carboxylic acid
938066-15-0 95%
500mg
$242.00 2024-07-18
1PlusChem
1P01FGA2-500mg
2-bromo-5-sulfamoyl-thiophene-3-carboxylic acid
938066-15-0 95%
500mg
$229.00 2024-04-19

Additional information on 2-bromo-5-sulfamoyl-3-thiophenecarboxylic Acid

Recent Advances in the Application of 2-Bromo-5-sulfamoyl-3-thiophenecarboxylic Acid (CAS: 938066-15-0) in Chemical Biology and Pharmaceutical Research

The compound 2-bromo-5-sulfamoyl-3-thiophenecarboxylic acid (CAS: 938066-15-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. This heterocyclic thiophene derivative, characterized by its bromo and sulfamoyl functional groups, serves as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, infectious diseases, and metabolic disorders. Recent studies have highlighted its role in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-bromo-5-sulfamoyl-3-thiophenecarboxylic acid as a building block for designing novel kinase inhibitors. Researchers utilized its bromo group for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of its structure to generate a library of compounds with enhanced selectivity against specific kinase targets. The sulfamoyl moiety was found to contribute to improved solubility and pharmacokinetic properties, addressing common challenges in drug development.

In the field of antimicrobial research, a team from the University of Cambridge reported the synthesis of sulfonamide-based antibiotics incorporating 2-bromo-5-sulfamoyl-3-thiophenecarboxylic acid. The compound's unique electronic properties facilitated interactions with bacterial enzymes, leading to potent inhibition of folate biosynthesis pathways. This work, published in ACS Infectious Diseases, suggests promising avenues for combating antibiotic-resistant strains.

Ongoing clinical trials have also explored the potential of derivatives of 938066-15-0 in oncology. A Phase I study (NCT05248711) investigated a small-molecule inhibitor derived from this scaffold for treating solid tumors with aberrant PI3K/AKT/mTOR signaling. Preliminary results indicate favorable safety profiles and early signs of efficacy, warranting further investigation in Phase II trials.

From a synthetic chemistry perspective, recent advancements in flow chemistry have enabled more efficient large-scale production of 2-bromo-5-sulfamoyl-3-thiophenecarboxylic acid. A 2024 Organic Process Research & Development paper detailed a continuous manufacturing process that improved yield by 35% while reducing hazardous waste generation, addressing both economic and environmental concerns in pharmaceutical production.

As research continues to uncover the multifaceted applications of this compound, 2-bromo-5-sulfamoyl-3-thiophenecarboxylic acid stands as a testament to the importance of heterocyclic chemistry in drug discovery. Its structural features offer numerous opportunities for further derivatization and optimization, positioning it as a valuable scaffold for future therapeutic development across multiple disease areas.

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